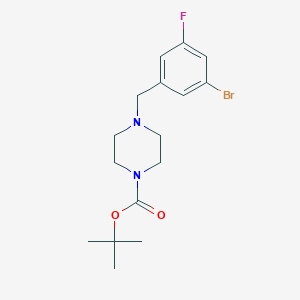

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-[(3-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJBVMLNNQLYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromo-5-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization .

Industrial Production Methods

Industrial production of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products

Nucleophilic substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated piperazine derivatives.

Coupling reactions: Formation of biaryl compounds.

Applications De Recherche Scientifique

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Analogues: Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate (): The methoxycarbonyl group introduces polarity, improving aqueous solubility but possibly reducing membrane permeability. Tert-butyl 4-(5-(trifluoromethyl)benzyl)piperazine-1-carboxylate (): The trifluoromethyl group increases lipophilicity and metabolic stability due to its strong electron-withdrawing nature [19].

Stability in Physiological Conditions

- The target compound’s bromo-fluoro substitution may confer resistance to degradation in acidic environments, contrasting with compounds like 1a and 1b (), which degrade in simulated gastric fluid due to their oxazolidinone-triazole substituents [1].

Reactivity for Further Functionalization

- The bromine in the target compound allows for cross-coupling reactions (e.g., Suzuki), whereas analogues with boronate esters () are pre-functionalized for such transformations [13].

Crystallographic and Analytical Insights

- Structural studies using tools like SHELX () and Mercury () reveal that substituents like trifluoromethyl or boronate esters influence molecular packing and hydrogen-bonding networks, which are critical for crystal engineering [21].

Activité Biologique

Overview

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C16H22BrFN2O2. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities and receptor functions, potentially leading to various pharmacological effects. For instance, it has been suggested that this compound can inhibit certain enzymes involved in cell proliferation, which may contribute to anticancer properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .

- Anticancer Activity : The compound's ability to inhibit specific enzymes could position it as a potential anticancer agent. Its structural features allow for interactions with targets involved in tumor growth and proliferation .

Data Table: Biological Activities and IC50 Values

The following table summarizes the biological activities of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate based on available research findings.

| Activity | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | ABHD3 | 0.1 | |

| Enzyme Inhibition | ABHD4 | 0.03 | |

| Antimicrobial Activity | N. meningitidis | 64 | |

| Antimicrobial Activity | H. influenzae | 32 |

Case Studies

- Anticancer Research : A study highlighted the potential of piperazine derivatives in targeting cancer cell lines. Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate was included in a series of compounds tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further exploration in clinical settings .

- Antimicrobial Development : In another investigation focusing on novel antimicrobial agents, this compound was tested against common bacterial pathogens. Results indicated moderate activity, suggesting its utility as a lead compound for further optimization in antibiotic development .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A general approach involves:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a halogenated aromatic precursor (e.g., 3-bromo-5-fluorobenzyl bromide) under basic conditions.

- Step 2 : Optimizing reaction conditions (solvent, temperature, catalyst) to enhance yield. For example, potassium carbonate in 1,4-dioxane at reflux achieves ~80% yield in analogous piperazine couplings .

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm regioselective substitution and Boc-protection integrity. For example, tert-butyl protons appear as a singlet at ~1.48 ppm .

- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and detects intermediates .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar piperazine derivatives .

Q. How does the tert-butyl carbamate group influence reactivity in further functionalization?

The Boc group acts as a protecting agent for the piperazine nitrogen, enabling selective reactions at the benzyl or halogen sites. Deprotection with trifluoroacetic acid (TFA) or HCl/dioxane exposes the secondary amine for subsequent couplings (e.g., amidation, Suzuki reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in nucleophilic substitutions?

Contradictory yields (e.g., 76–80% in similar reactions ) arise from variables like:

- Base selection : KCO in dioxane outperforms EtN in DMF due to better solubility of intermediates.

- Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in aryl halide reactions .

- Temperature : Reflux (100–120°C) enhances kinetics but may degrade thermally sensitive intermediates . Methodological solution : Design a factorial experiment varying base, solvent, and temperature to identify optimal conditions .

Q. What computational strategies predict the biological activity of this compound?

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like prolyl hydroxylases, identifying key binding residues (e.g., hydrogen bonds with the fluorobenzyl group) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .

- QSAR : Correlate substituent effects (e.g., bromo vs. fluoro) with inhibitory activity using regression models .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/LCMS results (e.g., unexpected peaks) may arise from:

- Rotameric equilibria : Piperazine ring conformers cause splitting in H NMR. Use variable-temperature NMR to freeze rotamers .

- Byproduct formation : LCMS detects impurities; optimize purification (e.g., gradient elution in HPLC) .

- Crystallographic validation : Single-crystal X-ray diffraction unambiguously assigns structure, as shown for tert-butyl 4-(pyrimidinyl)piperazine derivatives .

Q. What strategies enable regioselective functionalization of the piperazine ring?

- Protecting group strategy : Boc protection directs reactions to the benzyl group. After deprotection, the free amine undergoes site-specific alkylation or acylation .

- Cross-coupling : Suzuki-Miyaura reactions selectively modify the bromoaryl moiety without affecting the piperazine core .

- Enzyme-mediated catalysis : Lipases or oxidases achieve enantioselective modifications, though this requires empirical optimization .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data in enzyme inhibition assays?

Discrepancies may stem from:

- Assay conditions : Varying pH or cofactor concentrations (e.g., Fe for prolyl hydroxylases) alter enzyme activity. Standardize protocols using controls from published studies .

- Compound stability : Degradation in DMSO stock solutions falsely lowers IC. Confirm stability via LCMS before assays .

- Structural analogs : Compare with tert-butyl 4-(chlorophenyl)piperazine derivatives to isolate substituent effects .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Analogous Piperazine Derivatives

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | KCO, 1,4-dioxane, reflux | 80% | |

| Suzuki Coupling | Pd(dppf)Cl, NaCO, 100°C | 43% | |

| Reductive Amination | LiAlH, THF, 0°C | 97% |

Table 2 : Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| H NMR | tert-butyl singlet at 1.48 ppm | |

| X-ray | Monoclinic P2/n, β = 93.5° | |

| LCMS | [M+H]+ = 348.1 (CHBrNO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.